molecular formula C14H11N3OS3 B2538614 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide CAS No. 393572-14-0

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2538614
M. Wt: 333.44
InChI Key: IPGLKRIAANYMAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of BTTC involves a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .


Molecular Structure Analysis

The molecular structure of BTTC is complex and involves several functional groups. The molecule contains a thiophene ring, a thiadiazole ring, and a carboxamide group. The presence of these functional groups contributes to the unique properties of BTTC.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of BTTC include a Suzuki cross-coupling reaction and a condensation reaction . The Suzuki cross-coupling reaction is a type of palladium-catalyzed coupling reaction that is widely used in organic chemistry to form carbon-carbon bonds .

Scientific Research Applications

Synthesis and Biological Activity

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is part of a broader category of compounds known for their versatile chemical structures and significant biological activities. This compound, like its related derivatives, has been the subject of research for its potential applications in various scientific and medicinal fields.

  • Anticancer Properties : A study on the synthesis, anticancer evaluation, and docking of thiadiazole and benzamide derivatives, including similar compounds to N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, revealed promising anticancer activities. These compounds were tested against several human cancer cell lines, showing significant inhibitory effects. The most effective compounds exhibited GI50 values comparable to Adriamycin, a standard drug used in cancer therapy. The molecular docking study aimed to elucidate the mechanism of action, suggesting that these compounds could interact with cancer-related molecular targets effectively. Furthermore, a computational study was performed to predict the ADMET properties, indicating good oral drug-like behavior (Tiwari et al., 2017).

  • Drug Synthesis and Characterization : Research on the parallel synthesis of 5-amino-substituted 1,2,4-thiadiazole derivatives, which are structurally related to N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, developed a general method for producing various drug-like thiadiazole derivatives. This method involves initial cyclization reactions, highlighting the synthetic utility and potential pharmacological applications of these compounds. The synthesis route is efficient, yielding the desired products in good purity and yield, which is crucial for further pharmaceutical development (Park et al., 2009).

  • Photovoltaic Applications : Another area of application for structurally related compounds is in the field of organic electronics, particularly in bulk heterojunction solar cells. Donor-acceptor polymers incorporating thiadiazole units have been studied for their pronounced effect on the positioning of alkyl chains, which significantly influences the photovoltaic performance and film morphology. This research suggests the potential of thiadiazole derivatives in enhancing the efficiency of solar cells, which could be extended to compounds like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide (Zhou et al., 2010).

properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS3/c18-12(11-7-4-8-19-11)15-13-16-17-14(21-13)20-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGLKRIAANYMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

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